2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol

Description

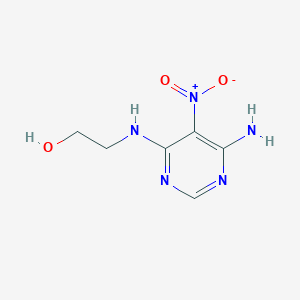

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol (CAS: 98197-64-9) is a pyrimidine derivative with a molecular weight of 199.17 g/mol and a purity of 98% . Its structure consists of a pyrimidine ring substituted with an amino group at position 6, a nitro group at position 5, and an ethanolamine side chain at position 4 (Figure 1). The nitro group confers electrophilicity to the ring, while the amino and hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

IUPAC Name |

2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBNQJDYZTXHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol typically involves multiple steps starting from acyclic precursors. One common synthetic route includes:

Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.

Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid.

Amination: The amino group is introduced by reacting the nitro compound with suitable amines under reductive conditions.

Attachment of the ethanolamine moiety: This step involves the reaction of the aminopyrimidine derivative with ethanolamine under appropriate conditions to yield the final product

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions where the amino or nitro groups are replaced by other functional groups using appropriate reagents.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including parasitic infections and cancer.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microorganisms, leading to their death or inhibition of growth. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues with Modified Side Chains

2-(2-{[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino}ethoxy)ethanol (CAS: 585560-63-0)

- Molecular Formula : C14H24N6O4

- Molecular Weight : 340.38 g/mol

- Key Features: Cyclohexylamino substituent at position 6. Extended ethoxyethanol side chain.

- The ethoxyethanol side chain introduces additional ether linkages, which may alter metabolic stability .

Functional Group Variations on the Pyrimidine Core

6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine

- Key Features :

- Diethoxyethyl substituent at position 5.

- Mercapto (-SH) group at position 2.

- The mercapto group offers thiol reactivity, enabling disulfide bond formation or metal chelation, unlike the nitro group in the target compound .

(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (CAS: 588-36-3)

- Key Features: Methylthio (-SCH3) at position 2. Methanol substituent at position 5.

- Comparison: The methylthio group is electron-donating, reducing ring electrophilicity compared to the nitro group. The methanol group lacks the amine linkage present in the ethanolamine side chain, limiting hydrogen-bonding diversity .

TAS-103 (Topoisomerase Inhibitor)

- Structure: Indenoquinoline core with aminoethyl and hydroxyl groups.

- The target compound’s nitro group may confer distinct interactions with topoisomerases or other enzymes .

N-(4-Chloro-2-methylphenyl)-2-oxo/thioxo/imine Pyrimidine Carboxamides

- Key Features :

- Carboxamide and aryl substituents.

- Comparison: The carboxamide group enhances binding to hydrophobic pockets in enzymes, a feature absent in the target compound. Synthesis involves acid-catalyzed cyclization, differing from the alkylation steps likely used for the ethanolamine side chain in the target compound .

Comparative Data Table

Research Implications

- Target Compound Advantages: The nitro and amino groups enhance reactivity and solubility, making it suitable for drug development or agrochemical applications.

- Limitations of Analogues : Bulky substituents (e.g., cyclohexyl, diethoxyethyl) may reduce bioavailability, while alternative functional groups (e.g., mercapto, methylthio) alter reactivity profiles.

Biological Activity

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is a compound of significant interest due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of amino and nitro groups on a pyrimidine ring, which contribute to its biological activity. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its properties and enhance its efficacy in biological applications.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzyme activities or interfere with nucleic acid synthesis in microorganisms. This action leads to the inhibition of growth or cell death in targeted pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 13.40 µM |

| Pseudomonas aeruginosa | 11.29 µM |

These values suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Its mechanism may involve the inhibition of viral replication by targeting viral enzymes or receptors essential for the viral life cycle. Although specific data on viral strains is limited, preliminary findings indicate potential efficacy against certain viruses.

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. The compound's ability to induce apoptosis in cancer cells has been documented in several studies.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 15 | Inhibition of cell proliferation |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial effects of various aminopyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Anticancer Research : In a recent investigation into the anticancer properties of pyrimidine derivatives, this compound was shown to effectively inhibit cell growth in multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.